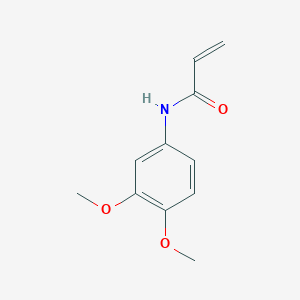

N-(3,4-dimethoxyphenyl)prop-2-enamide

Description

N-(3,4-Dimethoxyphenyl)prop-2-enamide is an acrylamide derivative characterized by a 3,4-dimethoxyphenyl group attached to the nitrogen of a prop-2-enamide backbone. This structure confers unique physicochemical properties, including moderate lipophilicity due to the methoxy substituents, which enhance membrane permeability.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-4-11(13)12-8-5-6-9(14-2)10(7-8)15-3/h4-7H,1H2,2-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDHSPKJBNEXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

N-(3,4-dimethoxyphenyl)prop-2-enamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines . This interaction can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of neurotransmitters in the brain. Additionally, this compound can bind to specific receptors on cell surfaces, influencing various signaling pathways.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation . This modulation can lead to changes in cellular metabolism and overall cell function, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound can bind to monoamine oxidase, inhibiting its activity and leading to increased levels of monoamines . This inhibition can result in altered neurotransmitter levels, affecting various physiological processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions . Its degradation products can have different biochemical properties, potentially leading to varying effects on cells over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter levels and improved cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, affecting the metabolic flux and levels of metabolites . The compound’s metabolism can lead to the formation of various intermediates, which may have distinct biochemical properties and effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution pattern of this compound can affect its overall activity and function within the organism.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

Biological Activity

N-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

This compound features a prop-2-enamide backbone with a 3,4-dimethoxyphenyl substituent. The presence of methoxy groups enhances its lipophilicity, potentially influencing its interaction with biological targets. This compound belongs to the class of amides, which are known for their diverse pharmacological profiles.

The biological effects of this compound can be attributed to its interaction with various molecular targets. Studies suggest that it may inhibit specific enzymes or receptors involved in disease pathways:

- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

- Antimicrobial Properties : Preliminary studies indicate effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

3.1 Anticancer Studies

Recent research has highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of oxidative stress and apoptosis pathways.

3.2 Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several pathogenic bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

The results indicate that this compound exhibits promising antimicrobial activity, making it a candidate for further development in treating infections.

4.1 Cancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells (MCF-7). The findings revealed:

- Reduction in Cell Proliferation : Treatment with the compound led to a dose-dependent decrease in cell proliferation.

- Apoptosis Induction : Flow cytometry analysis demonstrated an increase in apoptotic cells after treatment.

4.2 Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The study concluded:

- Broad-Spectrum Activity : The compound exhibited broad-spectrum antibacterial activity with lower MIC values compared to standard antibiotics.

5. Conclusion and Future Directions

This compound shows significant promise as a therapeutic agent due to its anticancer and antimicrobial properties. Further research is warranted to elucidate its mechanisms of action fully and explore its potential in clinical settings.

Comparison with Similar Compounds

Key Structural and Functional Insights:

For example, sulfonamide derivatives with this group showed VEGFR-2 inhibition superior to dasatinib . Chlorinated/Trifluoromethyl Groups: Chlorine and trifluoromethyl substituents increase antibacterial potency, as seen in cinnamamides against Staphylococcus aureus and MRSA . Hydroxy/Methoxy Combinations: Compounds with mixed hydroxy and methoxy groups (e.g., 4-hydroxyphenyl-2-methoxyethyl) demonstrated significant anti-inflammatory activity, suggesting synergistic electronic effects .

Natural vs. Synthetic Origins :

- Natural derivatives (e.g., from Evodia rutaecarpa or Lycium spp.) often feature complex substituents like phenethyl or benzodioxole groups, which may influence bioavailability .

- Synthetic analogs allow precise tuning of substituents for optimized activity, such as chlorinated cinnamamides with submicromolar antimicrobial efficacy .

Synthetic Pathways :

- The target compound can be synthesized via acylation of 3,4-dimethoxyaniline with acryloyl chloride, analogous to methods for Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) .

- Leuckart reactions and hydrolysis steps are viable for intermediates, as demonstrated in the synthesis of 1-(3,4-dimethoxyphenyl)propan-2-amine .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Water Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | C₁₁H₁₃NO₃ | 207.23 | ~2.1 (est.) | Low |

| N-β-Phenethyl-3-(3,4-dimethoxyphenyl)propenamide | C₁₉H₂₁NO₃ | 311.38 | ~3.5 | Very low |

| (E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | C₂₀H₂₁NO₅ | 371.43 | ~3.8 | Insoluble |

| 3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide | C₁₆H₁₀Cl₂F₃NO₂ | 388.16 | ~4.2 | Insoluble |

*logP values estimated using computational tools (e.g., GUSAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.